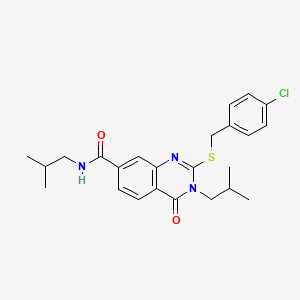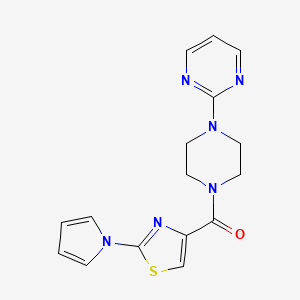
4-Amino-3-methylbenzene-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Amino-3-methylbenzene-1-thiol” is a chemical compound with the molecular formula C7H9NS . It is also known by other names such as “3-methylbenzene-1-thiol”, “m-toluenethiol”, “3-methylthiophenol”, “3-thiocresol”, “benzenethiol, 3-methyl”, “m-methylbenzenethiol”, “m-methylthiophenol”, “3-mercaptotoluene”, “m-tolylmercaptan”, and "m-mercaptotoluene" .
Synthesis Analysis
The synthesis of compounds similar to “4-Amino-3-methylbenzene-1-thiol” has been reported in the literature. For instance, a novel heterocyclic methyl-substituted pyridine Schiff base transition metal complexes of Fe (III), Co (III), Cu (II), and Ni (II) have been designed and synthesized by reacting metal acetate or metal salts (FeCl 3, CoOAc, CuOAc, NiOAc), with substituted heterocyclic ligand .Molecular Structure Analysis
The molecular structure of “4-Amino-3-methylbenzene-1-thiol” can be represented by the SMILES notation: CC1=CC=CC(S)=C1 . The molecular weight of this compound is 124.20 g/mol .Wissenschaftliche Forschungsanwendungen
Antifungal Activity
1,2,4-Triazoles exhibit significant antifungal properties . Researchers have explored derivatives of 4-amino-4H-1,2,4-triazole-3-thiol for their efficacy against fungal infections. These compounds could potentially serve as novel antifungal agents.
Anticancer Potential
The 1,2,4-triazole ring system has been associated with anticancer activity . Investigations into derivatives of 4-amino-4H-1,2,4-triazole-3-thiol may reveal promising candidates for cancer therapy. These compounds could target specific cancer pathways or inhibit tumor growth.
Antiviral Properties
1,2,4-Triazoles have demonstrated antiviral effects . Researchers might explore the potential of 4-amino-4H-1,2,4-triazole-3-thiol derivatives as antiviral agents against specific viruses. These compounds could inhibit viral replication or entry.
Antibacterial Applications
The 1,2,4-triazole scaffold has shown antibacterial activity . Investigating derivatives of 4-amino-4H-1,2,4-triazole-3-thiol for antibacterial properties could lead to new antibiotics or antimicrobial agents.
Anti-Inflammatory Effects
Certain 1,2,4-triazoles possess anti-inflammatory properties . Researchers might explore whether 4-amino-4H-1,2,4-triazole-3-thiol derivatives exhibit similar effects. These compounds could modulate inflammatory pathways.
Antioxidant Potential
The 1,2,4-triazole moiety has been associated with antioxidant activity . Investigating derivatives of 4-amino-4H-1,2,4-triazole-3-thiol for antioxidant effects could contribute to understanding their role in oxidative stress management.
Safety and Hazards
Zukünftige Richtungen
Research on compounds similar to “4-Amino-3-methylbenzene-1-thiol” has shown promising results in the field of anti-breast cancer agents. For instance, compound 8i exhibited promising dual enzyme inhibition of PARP-1 (IC 50 = 1.37 nM) compared to Olaparib (IC 50 = 1.49 nM), and EGFR (IC 50 = 64.65 nM) compared to Erlotinib (IC 50 = 80 nM) . This suggests that “4-Amino-3-methylbenzene-1-thiol” and similar compounds could have potential applications in the development of new anti-cancer drugs.
Eigenschaften
IUPAC Name |
4-amino-3-methylbenzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRYCJCMAGAZIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-methylbenzene-1-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-ethoxyphenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2655753.png)



![3-[(4-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine](/img/structure/B2655760.png)




![8-chloro-4H,5H-imidazo[1,5-a]quinoxalin-4-one](/img/structure/B2655767.png)

